REACTION_SMILES
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[C:10]([CH2:11][CH:12]([CH3:13])[CH3:14])(=[O:15])[Cl:16].[CH:23]([Cl:24])([Cl:25])[Cl:26].[NH2:1][c:2]1[c:3]([C:8]#[N:9])[c:4]([CH3:7])[n:5][s:6]1.[cH:17]1[cH:18][cH:19][n:20][cH:21][cH:22]1>>[NH:1]([c:2]1[c:3]([C:8]#[N:9])[c:4]([CH3:7])[n:5][s:6]1)[C:10]([CH2:11][CH:12]([CH3:13])[CH3:14])=[O:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)CC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nsc(N)c1C#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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Cc1nsc(NC(=O)CC(C)C)c1C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |